molecular formula C10H9BrS B1626122 7-Bromo-2,3-dimethyl-1-benzothiophene CAS No. 204980-74-5

7-Bromo-2,3-dimethyl-1-benzothiophene

Cat. No. B1626122
CAS RN: 204980-74-5
M. Wt: 241.15 g/mol
InChI Key: ZWAGRKBMKKSXJN-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dimethyl-1-benzothiophene is a derivative of benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .


Synthesis Analysis

The synthesis of benzothiophene derivatives often involves reactions with either sodium sulfide or potassium sulfide . For instance, an alkyne-substituted 2-bromobenzene can react with these sulfides to form benzothiophene with an alkyl substitution at position 2 .


Molecular Structure Analysis

The molecular structure of benzothiophene, the parent compound of 7-Bromo-2,3-dimethyl-1-benzothiophene, consists of a five-membered ring made up of one sulfur atom and four carbon atoms, fused with a benzene ring .


Chemical Reactions Analysis

Benzothiophene derivatives, such as 3-Bromo-1-benzothiophene, can undergo Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .


Physical And Chemical Properties Analysis

Benzothiophene has a molecular mass of 134.20 g·mol−1, appears as a white solid, and has a density of 1.15 g/cm3 . It has a melting point of 32 °C and a boiling point of 221 °C .

Scientific Research Applications

Organic Semiconductor Applications

Synthesis and Characterization of Organic Semiconductors

A study highlighted the synthesis, characterization, and theoretical analysis (DFT) of brominated benzothiophene derivatives as precursors for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These compounds are essential for developing controlled edge morphology and narrow widths in graphene nanoribbons, which are pivotal for electronic and optoelectronic applications (Patil et al., 2012).

Halogen Substitution in Benzothiophene Derivatives

The steric effects of halogen substitution in unsymmetrical benzothienobenzothiophene organic semiconductors were analyzed. This research demonstrated how bromination affects molecular packing and transistor characteristics, shedding light on the structural influence on carrier transport within these materials (Kadoya et al., 2020).

Catalysis and Synthesis

Copper(I) Iodide-Catalyzed Synthesis

A synthesis route for 1-benzothiophen-2-amines from bromophenyl derivatives was explored, indicating the versatility of brominated benzothiophene compounds in constructing complex molecules like Raloxifene analogs. This study underscores the utility of these compounds in medicinal chemistry synthesis pathways (Petrov et al., 2015).

Antioxidant Activity Evaluation

Research on new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes prepared via palladium-catalyzed Buchwald-Hartwig cross-coupling highlighted their potential antioxidant properties. This finding suggests the application of brominated benzothiophenes in developing novel antioxidants (Queiroz et al., 2007).

Material Science and Luminescence

High-Performance Organic Field-Effect Transistors

A study on 2,7-dialkyl[1]benzothieno[3,2-b]benzothiophenes tested as molecular semiconductors for solution-processed organic field-effect transistors (OFETs) indicated the potential of brominated derivatives in enhancing OFET performance through improved structural order and charge transport capabilities (Ebata et al., 2007).

Safety And Hazards

Benzothiophene is labeled with the signal word “Warning” and has hazard statements H302 and H411, indicating that it is harmful if swallowed and toxic to aquatic life with long-lasting effects .

Future Directions

Benzothiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel benzothiophene derivatives, such as 7-Bromo-2,3-dimethyl-1-benzothiophene, with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

7-bromo-2,3-dimethyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrS/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAGRKBMKKSXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451345
Record name 7-Bromo-2,3-dimethyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3-dimethyl-1-benzothiophene

CAS RN

204980-74-5
Record name 7-Bromo-2,3-dimethyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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